molecular formula C6F10 B1669410 Decafluorocyclohexene CAS No. 355-75-9

Decafluorocyclohexene

Cat. No.: B1669410
CAS No.: 355-75-9
M. Wt: 262.05 g/mol
InChI Key: ZFFLXJVVPHACEG-UHFFFAOYSA-N
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Description

Decafluorocyclohexene is an organic compound with the chemical formula C₆F₁₀. It is a fluorinated derivative of cyclohexene, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal and chemical stability, making it useful in various industrial and scientific applications.

Preparation Methods

Decafluorocyclohexene can be synthesized through several methods. One common method involves the fluorination of cyclohexene using chlorotrifluoromethane (CHClF₃) or trifluoroformic acid (HCOOH) as fluorinating agents . The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of unwanted by-products.

Chemical Reactions Analysis

Decafluorocyclohexene undergoes various chemical reactions, including:

    Photochlorination: This reaction involves the addition of chlorine atoms to the compound under the influence of light.

    Substitution Reactions: this compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochlorination of perfluorocyclohexene results in the formation of chlorinated derivatives.

Scientific Research Applications

Decafluorocyclohexene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which perfluorocyclohexene exerts its effects is primarily through its interactions with other molecules. The compound’s high electronegativity and stability allow it to form strong bonds with other atoms and molecules, influencing various chemical and biological processes. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Decafluorocyclohexene can be compared with other similar compounds, such as:

The uniqueness of perfluorocyclohexene lies in its combination of a cyclic structure with a double bond and full fluorination, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,2,3,3,4,4,5,5,6,6-decafluorocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6F10/c7-1-2(8)4(11,12)6(15,16)5(13,14)3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFLXJVVPHACEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8074659
Record name Decafluorocyclohexene
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Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

355-75-9
Record name 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohexene
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Record name Cyclohexene, decafluoro-
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Record name Decafluorocyclohexene
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Record name Decafluorocyclohexene
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Record name Decafluorocyclohexene
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Q & A

Q1: What is the molecular formula, weight, and relevant spectroscopic data for perfluorocyclohexene?

A1: Perfluorocyclohexene (C₆F₁₀) has a molecular weight of 300.02 g/mol. Spectroscopically, it is characterized by its distinct peaks in techniques like nuclear magnetic resonance (NMR) [] and electron attachment cross section measurements [].

Q2: How does perfluorocyclohexene behave as a gaseous insulator?

A2: Perfluorocyclohexene exhibits high electron attachment cross sections for electrons at specific energy ranges, making it suitable as a component in gaseous insulators for high-voltage electrical equipment. It can be used in combination with other gases like sulfur hexafluoride (SF₆), perfluoropropane, and perfluorobenzene to enhance insulating properties [].

Q3: Are there mixtures where perfluorocyclohexene surpasses sulfur hexafluoride (SF₆) in dielectric strength?

A3: Yes, research has shown that perfluorocyclohexene, at low pressures (approximately 0.2 atm), demonstrates a breakdown strength approximately 2.1 times greater than sulfur hexafluoride (SF₆) under similar conditions []. Additionally, mixtures of perfluorocyclohexene with nitrogen gas (N₂) exhibit synergistic effects, leading to improved dielectric strength compared to sulfur hexafluoride (SF₆) [].

Q4: Can perfluorocyclohexene be polymerized, and what are the characteristics of the resulting polymers?

A4: Yes, perfluorocyclohexene can undergo plasma polymerization. The resulting plasma polymers are less prone to incorporating fluorine compared to the monomer and are predominantly aliphatic, containing fewer aromatic and ring structures []. Notably, these polymers differ in composition compared to those derived from perfluoroaromatic monomers [].

Q5: How does the structure of perfluorocyclohexene impact its electron attachment properties?

A5: The cyclic structure of perfluorocyclohexene significantly enhances its electron attachment cross section (σa(ε)). Furthermore, substituting fluorine atoms with trifluoromethyl (CF₃) groups in single-bonded cyclic perfluorocarbons like perfluorocyclohexene leads to an increase in the thermal electron attachment rate [(αw)ther] [].

Q6: Can perfluorocyclohexene be used as a building block for synthesizing novel polymers?

A6: Yes, perfluorocyclohexene can be used to synthesize a new class of unsaturated semi-fluoropolymers, called perfluorocyclohexenyl (PFCH) aromatic ether polymers. This is achieved through a step-growth polycondensation reaction with polycyclic aromatic hydrocarbon (PAH) bisphenols []. These polymers have potential for post-polymerization functionalization and crosslinking due to their inherent unsaturation and reactive PAH components [].

Q7: How does perfluorocyclohexene react with divalent lanthanoid reagents?

A7: Divalent lanthanoid complexes can abstract fluorine atoms from perfluorocyclohexene []. This reaction leads to the formation of trivalent lanthanoid fluorides and highlights the ability of these reagents to activate carbon-fluorine (C-F) bonds in perfluorinated compounds like perfluorocyclohexene [].

Q8: What is the role of perfluorocyclohexene in the synthesis of diarylethenes?

A8: Perfluorocyclohexene serves as a key structural component in the synthesis of novel diarylethene derivatives. These derivatives, incorporating a perfluorocyclohexene ring, have been investigated for their photoreactivity and potential applications in materials science [, , , , ].

Q9: Are there any computational studies on perfluorocyclohexene derivatives?

A9: Yes, computational studies have been employed to investigate the photoreactivity of perfluorocyclohexene-containing diarylethenes. These studies help explain the observed photochemical behavior and guide the design of new materials with tailored properties [, ].

Q10: How does perfluorocyclohexene react with other chemical reagents?

A10: Perfluorocyclohexene reacts with various reagents. For instance, it undergoes photochlorination with chlorine gas (Cl₂) under specific light irradiation conditions, leading to the formation of chlorinated perfluorocyclohexene derivatives []. It also reacts with pentafluoropyridine in the presence of cesium fluoride (CsF), resulting in perfluorocycloalkylpyridines []. Additionally, perfluorocyclohexene shows reactivity with bistrifluoromethyl nitroxide, yielding perfluoro-[1,2-bis(dimethylamino-oxy)cyclohexane] [].

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